molecular formula C13H21N3O2 B5655601 N-(1-butyryl-3,5-dimethyl-1H-pyrazol-4-yl)butanamide

N-(1-butyryl-3,5-dimethyl-1H-pyrazol-4-yl)butanamide

Cat. No. B5655601
M. Wt: 251.32 g/mol
InChI Key: JRDKSFWJCCUJAO-UHFFFAOYSA-N
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Description

N-(1-butyryl-3,5-dimethyl-1H-pyrazol-4-yl)butanamide is a compound that belongs to a class of organic chemicals incorporating pyrazole and butanamide groups. The research interest in such compounds generally revolves around their potential biological and chemical properties.

Synthesis Analysis

The synthesis of N-(1-butyryl-3,5-dimethyl-1H-pyrazol-4-yl)butanamide and related compounds often involves reactions such as cyclocondensation and acylation. For instance, pyrazole derivatives can be synthesized via the reaction of butanamide with various reagents under specific conditions, such as microwave irradiation or acid-catalyzed reactions (Farag et al., 2009), (Deohate & Palaspagar, 2020).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of the pyrazole ring, which is often substituted with various functional groups, contributing to their diverse chemical properties. The structure can be determined using techniques like IR, NMR, and mass spectroscopy (Bailey et al., 1985).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including cyclocondensation and Michael addition. Their reactivity is influenced by the functional groups present in the molecule. Such reactions are crucial for creating derivatives with potential biological activities (Kamiński et al., 2015).

Physical Properties Analysis

The physical properties, like solubility and melting point, are determined by the molecular structure. The presence of different substituents can significantly affect these properties. For instance, derivatives with different aryl substituents exhibit varied solubility and melting points (Karrouchi et al., 2020).

properties

IUPAC Name

N-(1-butanoyl-3,5-dimethylpyrazol-4-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-5-7-11(17)14-13-9(3)15-16(10(13)4)12(18)8-6-2/h5-8H2,1-4H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDKSFWJCCUJAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(N(N=C1C)C(=O)CCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5236951

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